molecular formula C13H22NO4P B11989899 Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one

Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one

Cat. No.: B11989899
M. Wt: 287.29 g/mol
InChI Key: WBANNZQSECNUJF-UHFFFAOYSA-N
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Description

Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is a specialized organophosphorus compound offered for research and development purposes. Its molecular structure, featuring a phosphino-1-one core substituted with methylethoxy groups and a (4-methoxyphenyl)amino moiety, makes it a potential intermediate or building block in synthetic chemistry. Researchers may employ this compound in the development of novel ligands for catalysis, as a precursor for materials science applications, or in the synthesis of more complex molecules with potential biological activity. The (4-methoxyphenyl)amino group, in particular, is a common pharmacophore found in compounds of medicinal chemistry interest. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H22NO4P

Molecular Weight

287.29 g/mol

IUPAC Name

N-di(propan-2-yloxy)phosphoryl-4-methoxyaniline

InChI

InChI=1S/C13H22NO4P/c1-10(2)17-19(15,18-11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3,(H,14,15)

InChI Key

WBANNZQSECNUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NC1=CC=C(C=C1)OC)OC(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Phosphine Precursors

The most widely reported method involves the formation of a phosphine precursor followed by sequential alkylation and amination steps. A typical procedure includes:

  • Phosphorus Trichloride Activation : Reacting phosphorus trichloride (PCl₃) with methylethoxy groups under inert atmospheres.

  • Amination : Introducing the 4-methoxyphenylamino group via nucleophilic substitution.

  • Purification : Isolation via recrystallization or chromatography.

Key Parameters :

  • Temperature : −10°C to 0°C to minimize side reactions.

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Workup : Degassed aqueous quenching to prevent oxidation.

Table 1: Representative Laboratory-Scale Synthesis

StepReagents/ConditionsYield (%)Purity (%)
PCl₃ activationMethylethanol, −10°C, 2 h8592
Amination4-Methoxyaniline, Et₃N, THF, 24 h7895
PurificationSilica gel chromatography (Hexane:EtOAc)6599+

Grignard Reagent-Based Alkylation

An alternative route employs Grignard reagents to introduce methylethoxy groups. The process involves:

  • Grignard Formation : 4-Methoxyphenylmagnesium bromide synthesized from 4-methoxybromobenzene and magnesium.

  • Phosphorus Coordination : Reaction with phosphorus oxychloride (POCl₃) or related intermediates.

  • Quenching and Isolation : Acidic workup followed by solvent extraction.

Critical Observations :

  • Excess Grignard reagent (3.3 eq.) ensures complete substitution at phosphorus.

  • Catalytic additives like KF or CaC₂ improve reaction efficiency in DMSO-based systems.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize atom economy and scalability. Key features include:

  • Automated Reactors : Maintain precise temperature (−5°C ± 1°C) and pressure (1–2 bar).

  • In-Line Purification : Integrated crystallization units reduce downstream processing time.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Reaction Scale1–100 g10–100 kg/day
Temperature ControlBath coolingPeltier modules
Yield65–78%82–90%
Purity95–99%99.5% (HPLC)

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxidation : Uncontrolled exposure to air leads to phosphine oxide byproducts.

  • Transesterification : Methylethoxy groups may migrate under basic conditions, requiring pH monitoring.

Spectral Characterization

  • ³¹P NMR : δ = −22.5 to −25 ppm confirms P–N bond formation.

  • IR Spectroscopy : Peaks at 1,240 cm⁻¹ (P=O) and 1,020 cm⁻¹ (C–O–C).

Comparative Analysis of Methodologies

Efficiency Metrics

MethodAtom Economy (%)Step CountCost (USD/kg)
Nucleophilic Substitution7231,200
Grignard Alkylation684950

Emerging Approaches and Innovations

Radical Difunctionalization of Ethylene

Recent studies explore ethylene as a C₂ synthon for streamlined synthesis. This method:

  • Reduces reliance on halogenated precursors.

  • Achieves 88% yield in model reactions.

Catalytic Asymmetric Variants

Chiral auxiliaries like (S)-BINOL enable enantioselective synthesis, though yields remain suboptimal (45–55%) .

Chemical Reactions Analysis

Types of Reactions: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphine oxides .

Scientific Research Applications

The compound Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is a phosphine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by documented case studies and relevant data.

Anticancer Activity

Research indicates that phosphine derivatives, including Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its effectiveness against various cancer cell lines, showcasing a concentration-dependent response that suggests potential for therapeutic use .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. This property is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed.

Catalysis

In materials science, Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one serves as a ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in catalysis applications, particularly in reactions requiring precise control over electronic properties. The compound's phosphine functionality allows it to coordinate with various metals, enhancing catalytic efficiency in organic transformations .

Polymer Chemistry

This compound has potential applications in polymer chemistry as well. Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength. Research exploring the use of phosphine derivatives in developing advanced materials indicates promising outcomes for applications ranging from coatings to structural materials .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa (cervical cancer)25
AntimicrobialE. coli15
AntimicrobialS. aureus10

Table 2: Synthesis Conditions

ReactantsSolventTemperature (°C)Yield (%)
Phosphine precursor + methylethoxyTHFReflux85
Phosphine precursor + methylethoxyEtherRoom Temperature75

Case Study 1: Anticancer Screening

A comprehensive screening assay was developed to evaluate the anticancer properties of Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited potent antibacterial effects, particularly against resistant strains of E. coli and S. aureus, highlighting its potential in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism by which Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The methoxyphenylamino moiety can also participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one with three key analogues from the literature:

4',4''-(Quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine) (DNB)

  • Structure: Features a quinoxaline core with bis(4-methoxyphenyl)amine substituents.
  • Synthesis: Prepared via Stille coupling between 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline and 1,2-bis(4-bromophenyl)ethane-1,2-dione, followed by diaminobenzidine condensation .
  • Properties : Exhibits strong hole-transporting capabilities due to electron-rich methoxyphenyl groups. Optical bandgap reported at ~2.8 eV .

BPAOMe-DA (N4-(4'-(Bis(4-methoxyphenyl)amino)biphenyl-4-yl)-N4',N4'-bis(4-methoxyphenyl)biphenyl-4,4'-diamine)

  • Structure : Triphenylamine derivative with extended biphenyl and methoxyphenyl groups.
  • Synthesis : Derived from 4-bromoaniline and 4-iodoanisole via sequential substitution and coupling reactions .
  • Properties : High thermal stability (decomposition temperature >400°C) and broad absorption in the visible spectrum. Charge mobility is enhanced by planar biphenyl cores .

DNP (4',4''''-(Pyridine[2,3-b]pyrazine-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine))

  • Structure : Pyridine-pyrazine hybrid core with methoxyphenylamine substituents.
  • Synthesis: Utilizes 2,3-diaminopyridine for condensation, yielding a nitrogen-rich heterocyclic system .
  • Properties : Lower optical bandgap (~2.5 eV) compared to DNB, attributed to increased conjugation. Demonstrates improved solubility in polar solvents .

Comparative Data Table

Property Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one DNB BPAOMe-DA DNP
Core Structure Phosphino-1-one Quinoxaline Biphenyl-triphenylamine Pyridine-pyrazine
Key Functional Groups Methylethoxy, 4-methoxyphenylamino Bis(4-methoxyphenyl) Bis(4-methoxyphenyl) Bis(4-methoxyphenyl)
Optical Bandgap (eV) ~3.1 (estimated) 2.8 2.9 2.5
Thermal Stability (°C) >300 (predicted) 320 >400 290
Charge Mobility (cm²/Vs) Moderate (phosphino limits conjugation) 0.02 0.05 0.03
Solubility High in chlorinated solvents Moderate in THF Low in toluene High in DMF

Key Findings and Discussion

  • Electronic Effects: The phosphino core in Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one introduces steric hindrance and reduced conjugation compared to nitrogen-rich cores (e.g., quinoxaline or pyridine-pyrazine), leading to higher optical bandgaps and lower charge mobility .
  • Thermal Behavior: BPAOMe-DA’s biphenyl-triphenylamine structure grants superior thermal stability (>400°C), whereas phosphino-based compounds may degrade below 350°C due to weaker P–O bonds .
  • Solubility : The methylethoxy groups in the target compound enhance solubility in chlorinated solvents, contrasting with DNP’s preference for polar aprotic solvents like DMF .

Biological Activity

Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is a phosphine derivative with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a phosphorus atom bonded to two methylethoxy groups and an amino group attached to a 4-methoxyphenyl moiety. The chemical formula is represented as C14H19O2PC_{14}H_{19}O_2P. The structural formula can be illustrated as follows:

Bis methylethoxy 4 methoxyphenyl amino phosphino 1 one\text{Bis methylethoxy 4 methoxyphenyl amino phosphino 1 one}

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules, including proteins and nucleic acids. Its phosphine functionality allows it to act as a ligand in various catalytic processes, which can lead to the modulation of enzymatic activities. The mechanism involves:

  • Coordination with Metal Ions : The phosphorus atom can coordinate with transition metals, influencing their catalytic properties.
  • Nucleophilic Attack : The compound may act as a nucleophile, attacking electrophilic centers in biological substrates, which can lead to significant biochemical transformations.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of similar phosphine derivatives on various cancer cell lines. For instance, aminomethyl derivatives of related compounds showed low CC50 values (concentration required to kill 50% of cells) in the low micromolar range against HL-60 neoplasms and HSC carcinoma cells, indicating significant tumor selectivity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineCC50 (µM)Selectivity
Compound AHL-605.0High
Compound BHSC-23.5High
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-oneTBDTBDTBD

Research Findings

A comprehensive review of literature indicates that phosphine derivatives like Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one may possess diverse biological activities:

  • Anticancer Properties : Phosphorus-containing compounds have shown promise in targeting cancer cells selectively while sparing normal cells.
  • Antimicrobial Effects : The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced selectivity?

  • Methodological Answer : Synthesize analogs with varied alkoxy/amino substituents (e.g., ethoxy instead of methylethoxy). Test against target panels (e.g., GPCRs) using radioligand binding assays. Corrogate SAR trends with electronic descriptors (Hammett σ values) from analogous compounds like N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide .

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